2-Thiobutyrylamino-acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2OS |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-(butanethioylamino)acetamide |
InChI |
InChI=1S/C6H12N2OS/c1-2-3-6(10)8-4-5(7)9/h2-4H2,1H3,(H2,7,9)(H,8,10) |
InChI Key |
BNPORMSXZSOZKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=S)NCC(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Structural Modifications of 2 Thiobutyrylamino Acetamide Derivatives
Methodologies for the Chemical Synthesis of 2-Thiobutyrylamino-acetamide
The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through established chemical reactions. A primary route involves a two-step process starting from readily available precursors. The first step is the formation of the amide bond, followed by a thionation reaction.
A common approach is the acylation of 2-aminoacetamide with a butyryl group source, such as butyryl chloride or butyric anhydride, to form the intermediate, 2-butyrylamino-acetamide. This intermediate is then subjected to thionation to convert the amide carbonyl group (C=O) into a thioamide (C=S).
Proposed Synthetic Pathway:
Amide Formation: 2-aminoacetamide (Glycinamide) is reacted with butyryl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. This reaction yields N-(2-amino-2-oxoethyl)butanamide (2-butyrylamino-acetamide).
Thionation: The resulting amide is treated with a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this transformation, converting the amide to the corresponding thioamide, this compound.
Alternative methods for amide formation include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between 2-aminoacetamide and butyric acid. Similarly, other thionating agents like phosphorus pentasulfide (P₄S₁₀) can also be employed.
The synthesis of related acetamide (B32628) derivatives often involves the nucleophilic substitution reaction of a chloroacetamide intermediate with a suitable nucleophile. nih.gov For instance, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives are synthesized by reacting 2-chloro-N-(benzothiazole-2-yl)acetamides with tetrazol-5-thiols. nih.gov Another example is the reaction of 2-mercaptobenzothiazole (B37678) with chloroacetylchloride to yield a key acetamide intermediate, which is then reacted with various amines. nih.gov
Table 1: Proposed Synthesis Steps for this compound
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Amide Formation | 2-aminoacetamide, Butyryl chloride, Triethylamine, Dichloromethane (DCM), 0°C to room temp. | 2-Butyrylamino-acetamide |
| 2 | Thionation | 2-Butyrylamino-acetamide, Lawesson's reagent, Toluene, Reflux | This compound |
Exploration of Synthetic Pathways for Analogs and Prodrugs
The development of analogs and prodrugs is a common strategy in drug discovery to improve pharmacokinetic properties or enhance activity. archivepp.commdpi.com For this compound, several synthetic pathways can be explored to generate derivatives.
Analog Synthesis: Analogs can be synthesized by modifying either the thiobutyryl or the acetamide portion of the molecule.
Thioacyl Chain Modification: The butyryl group can be replaced with other acyl groups of varying chain lengths, branching, or with cyclic or aromatic structures. This is achieved by using different acyl chlorides or carboxylic acids in the initial acylation step. For example, reacting 2-aminoacetamide with phenylacetyl chloride would lead to a phenyl-containing analog.
Acetamide Backbone Modification: The acetamide moiety can be altered. For instance, starting with different amino acid amides (e.g., alaninamide instead of glycinamide) would introduce substituents on the carbon atom adjacent to the thioamide nitrogen.
The synthesis of various acetamide derivatives has been widely reported. For example, new hybrid molecules containing benzathiazole linked with different aryl and heterocyclic amines have been developed to explore their biological potential. nih.gov Similarly, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized using a Suzuki cross-coupling methodology with a Pd(0) catalyst. nih.gov
Prodrug Synthesis: The prodrug approach aims to create a biologically inert molecule that is converted to the active drug in the body. mdpi.com For thiol-based compounds, a common strategy is to mask the thiol group to improve properties like oral bioavailability. nih.gov
Thiolactone Prodrugs: Although this compound is a thioamide, strategies used for thiol-containing drugs could be adapted. For related compounds, δ-thiolactones have been evaluated as effective prodrugs that release the active thiol-containing parent drug in vivo. nih.gov
Ester or Amide Prodrugs: If the parent molecule contains a free carboxyl or amino group in an analog, these can be converted into esters or amides. Many researchers have created different prodrugs using acetamide molecules to adjust pharmacokinetic parameters. archivepp.com For instance, novel acetamide-substituted derivatives and two prodrugs of the HIV-1 NNRTI doravirine (B607182) were designed and synthesized to improve its profile. nih.gov
Table 2: Potential Analogs and Prodrugs of this compound
| Type | Modification Strategy | Example Starting Materials | Rationale |
| Analog | Varying the acyl group | Cyclohexanecarbonyl chloride, Benzoyl chloride | To explore structure-activity relationships by altering lipophilicity and steric bulk. |
| Analog | Modifying the aminoamide backbone | L-Alaninamide, β-Alaninamide | To introduce chirality and alter the spacing between the functional groups. |
| Prodrug | Acylthiourea formation | Isothiocyanates | To create a bioreversible linkage that releases the active compound upon hydrolysis. |
| Prodrug | S-Alkylation (on a thiol-containing analog) | Alkyl halides | To mask a potentially reactive thiol group, improving stability and absorption. nih.gov |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of synthetic intermediates and the final this compound product are essential to ensure high purity and to allow for accurate structural characterization. Standard laboratory techniques are employed for this purpose.
Extraction and Washing: After the reaction is complete, a liquid-liquid extraction is often used to separate the product from inorganic salts and water-soluble impurities.
Crystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective technique for separating the desired product from unreacted starting materials and byproducts, especially for non-crystalline products or when crystallization is inefficient. The progress of the separation is monitored by Thin Layer Chromatography (TLC). patsnap.comgoogle.com
Drying: The final, purified product is typically dried under vacuum to remove residual solvents.
Once isolated, the identity and purity of the compounds are confirmed using a suite of analytical methods. The chemical structures of newly synthesized acetamide derivatives are commonly elucidated by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) spectral data, along with elemental analyses. nih.govnih.govnih.gov High-Performance Liquid Chromatography (HPLC) is often used to determine the final purity of the compound. patsnap.com
Table 3: Purification and Analytical Techniques
| Technique | Purpose | Details |
| Thin Layer Chromatography (TLC) | Reaction monitoring and fraction analysis | Used to check for the consumption of starting materials and the formation of the product. patsnap.comgoogle.com |
| Column Chromatography | Purification | Separation of the target compound from impurities based on differential adsorption on a stationary phase (e.g., silica gel). |
| Crystallization | Purification of Solids | Effective for obtaining high-purity crystalline products from a crude reaction mixture. |
| Infrared (IR) Spectroscopy | Structural Elucidation | Identifies characteristic functional groups, such as C=S (thioamide), C=O (amide), and N-H bonds. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. nih.govnih.govnih.gov |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Determines the molecular weight of the compound and provides information about its fragmentation pattern. nih.govnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the purity of the final compound. patsnap.com |
Elucidation of Molecular Mechanisms of Action for 2 Thiobutyrylamino Acetamide
Biochemical Pathway Modulation by 2-Thiobutyrylamino-acetamide
Information regarding the specific biochemical pathways modulated by this compound is not available in the current scientific literature. Studies would be required to determine if this compound affects major signaling cascades, metabolic pathways, or other cellular processes.
Enzymatic Interactions and Inhibition Kinetics
There is no published data detailing the interactions of this compound with any specific enzymes. To understand its potential enzymatic interactions, kinetic studies would be necessary to determine parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govamericanpeptidesociety.org
Table 1: Hypothetical Enzymatic Inhibition Data for this compound
| Enzyme Target | Inhibition Constant (Ki) | Mechanism of Inhibition |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Receptor Binding and Activation/Inhibition Studies
Currently, there are no studies that have investigated the binding affinity or functional activity of this compound at any known receptors. Receptor binding assays would be the first step in determining if this compound has any affinity for specific receptor subtypes, followed by functional assays to characterize it as an agonist, antagonist, or inverse agonist. nih.gov
Table 2: Hypothetical Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Kd/Ki) | Functional Activity (EC50/IC50) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Investigating Protein-Ligand Interactions through Biophysical Methods
Biophysical techniques are essential for characterizing the direct interaction between a ligand and its protein target. dntb.gov.uaresearchgate.netnih.gov Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed information on the binding thermodynamics and kinetics of this compound with its putative protein targets. nih.gov However, no such studies have been published for this compound.
Transcriptomic and Proteomic Profiling of Cellular Responses to this compound
The effects of this compound on global gene and protein expression have not been investigated. Transcriptomic analyses (e.g., RNA-sequencing) and proteomic analyses (e.g., mass spectrometry) would be required to understand how this compound may alter cellular function at a systems level. nih.govfrontiersin.orgfrontiersin.orgmdpi.comnih.gov These techniques can reveal novel pathways and targets affected by the compound.
Table 3: Mentioned Compounds
| Compound Name |
|---|
Identification and Validation of Biological Targets for 2 Thiobutyrylamino Acetamide
Chemoproteomic Approaches for Target Deconvolution
Chemoproteomics serves as a powerful tool for identifying the protein targets of a small molecule directly in a complex biological system. One common method involves synthesizing a derivative of 2-Thiobutyrylamino-acetamide that incorporates a reactive group and a reporter tag. This chemical probe can then be incubated with cell lysates or live cells, allowing it to covalently bind to its protein targets. Subsequent enrichment of these tagged proteins and analysis by mass spectrometry can reveal their identities.
Hypothetical Chemoproteomic Workflow for this compound:
| Step | Description |
| 1. Probe Synthesis | A photo-affinity label and a biotin (B1667282) tag are incorporated into the structure of this compound. |
| 2. Cellular Incubation | The probe is introduced to live cells or cell lysates to allow for binding to target proteins. |
| 3. UV Crosslinking | UV irradiation is used to induce covalent crosslinking between the probe and its binding partners. |
| 4. Protein Enrichment | Biotin-tagged proteins are captured using streptavidin beads. |
| 5. Mass Spectrometry | Enriched proteins are identified and quantified by LC-MS/MS. |
Genetic Screens for Target Identification
Genetic screening methods, such as CRISPR-Cas9 screens, can be employed to identify genes that either enhance or suppress the effects of this compound. For instance, a genome-wide CRISPR knockout screen could identify genes whose deletion confers resistance to the compound, suggesting that the encoded proteins are essential for its activity and may be direct or indirect targets.
Computational Approaches for Target Prediction and Docking Studies
In the absence of experimental data, computational methods can offer initial predictions of potential protein targets. Reverse docking, a technique where a small molecule is screened against a library of protein structures, could be used to identify proteins that are predicted to bind to this compound with high affinity. These in silico predictions would then require experimental validation.
Potential Predicted Targets for this compound (Hypothetical):
| Protein Target Class | Rationale for Prediction |
| Kinases | The acetamide (B32628) moiety is a common feature in kinase inhibitors. |
| Deacetylases | The thioamide group could potentially interact with zinc-finger domains present in some deacetylases. |
| Proteases | The overall structure may fit into the active sites of certain classes of proteases. |
Validation of Putative Targets through Gene Silencing or Overexpression
Once a list of putative targets is generated through chemoproteomic, genetic, or computational approaches, their direct involvement in the mechanism of action of this compound must be validated. This can be achieved by manipulating the expression of the target genes. For example, silencing the expression of a proposed target gene using siRNA should, in theory, phenocopy the effects of the compound if it is a true target. Conversely, overexpressing the target protein might lead to increased resistance to the compound.
Mapping of Specific Druggable Hotspots on Target Proteins
Following the validation of a direct target, further studies would focus on characterizing the specific binding site, or "druggable hotspot," on the protein. Techniques such as X-ray crystallography or cryo-electron microscopy could be used to solve the structure of the protein in complex with this compound. This structural information is invaluable for understanding the molecular basis of the interaction and for guiding the rational design of more potent and selective derivatives.
In Vitro and Ex Vivo Biological Investigations of 2 Thiobutyrylamino Acetamide
Cellular Permeability and Intracellular Distribution Studies
The biological effects of sodium butyrate (B1204436) are contingent on its ability to traverse the cell membrane and reach its intracellular targets. Studies have shown that butyrate can be transported into cells, and its ability to cross cellular barriers like the blood-brain barrier has been investigated. nih.govmdpi.com
Once inside the cell, sodium butyrate's primary site of action is the nucleus, where it inhibits HDAC enzymes. This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that makes genes more accessible for transcription. nih.gov This mechanism of action implies a nuclear localization of its activity. The permeability of related compounds, such as curcuminoids, has been shown to be enhanced by the presence of sodium butyrate in in vitro models of the blood-brain barrier and nasal cavity. mdpi.com For instance, in a PAMPA (Parallel Artificial Membrane Permeability Assay) model, the addition of sodium butyrate increased the permeability of curcumin. mdpi.com While direct studies on the intracellular distribution of 2-Thiobutyrylamino-acetamide are not available, the research on sodium butyrate highlights the importance of cellular uptake for its biological activity.
Cellular Viability and Proliferation Assays
The impact of sodium butyrate on cell viability and proliferation has been extensively studied across a multitude of cancer cell lines. It generally exerts anti-proliferative and pro-apoptotic effects in a dose- and time-dependent manner. plos.orgplos.org
Numerous studies have demonstrated that sodium butyrate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. plos.orgscispace.com For example, in human colorectal cancer cell lines such as HCT-116 and HT-29, sodium butyrate has been shown to suppress proliferation and induce apoptosis. plos.org Similar effects have been observed in other cancer cell lines, including prostate, breast, and pancreatic cancer. plos.orgfrontiersin.orgnih.gov The half-maximal inhibitory concentration (IC50) of sodium butyrate varies depending on the cell line and the duration of treatment. For instance, in HepG2 and C6 cell lines, the IC50 values after 24 hours were 6.17 mM and 8.44 mM, respectively. scispace.com In the HCT-116 colon cancer cell line, an IC50 value of around 27.0 mM has been reported after 24 hours of treatment. mdpi.com
| Cell Line | Cancer Type | Concentration (mM) | Incubation Time (h) | Effect on Viability/Proliferation | Reference |
|---|---|---|---|---|---|
| HCT-116 | Colorectal Cancer | 0-20 | 24 | Dose-dependent decrease in viability; IC50 ~27.0 mM | mdpi.com |
| DU145 | Prostate Cancer | 1, 5, 10 | 12-120 | Time- and dose-dependent inhibition of viability | plos.org |
| MCF-7 | Breast Cancer | 2.5, 5, 10 | 24 | Inhibition of cell migration | frontiersin.org |
| MDA-MB-231 | Breast Cancer | 2.5, 5, 10 | 24 | Inhibition of cell migration | frontiersin.org |
| HepG2 | Hepatocellular Carcinoma | 0-10 | 24 | Dose-dependent inhibition; IC50 = 6.17 mM | scispace.com |
| C6 | Glioblastoma | 0-10 | 24 | Dose-dependent inhibition; IC50 = 8.44 mM | scispace.com |
| SK-ES-1 | Ewing Sarcoma | 0.1, 0.5, 1 | 72 | 55% decrease in viability at 1 mM | spandidos-publications.com |
Modulation of Specific Cellular Signaling Pathways
Sodium butyrate modulates several key signaling pathways involved in cell proliferation, differentiation, and apoptosis. nih.gov Its ability to inhibit HDACs leads to changes in the expression of genes that regulate these pathways. mdpi.com
Wnt/β-catenin Signaling Pathway: The effect of sodium butyrate on the Wnt/β-catenin pathway can be cell-type dependent. In SW620 colon carcinoma cells, butyrate downregulates β-catenin/Tcf-dependent transcription, while in HCT-116 cells, it upregulates the expression of certain promoters. nih.gov In breast cancer cells, sodium butyrate has been shown to downregulate β-catenin and prevent its translocation to the nucleus, which is a key step in activating Wnt signaling. frontiersin.org
MAPK Signaling Pathways: Sodium butyrate has been shown to modulate the mitogen-activated protein kinase (MAPK) pathways, including the ERK, JNK, and p38 MAPK pathways. In K562 leukemia cells, butyrate treatment leads to a decrease in the phosphorylation of ERK and JNK, while increasing the phosphorylation of p38. ashpublications.org In C2C12 myoblast cells, butyrate was found to promote proliferation by activating the ERK/MAPK pathway. rsc.org Conversely, in breast cancer cells, sodium butyrate inhibited migration by suppressing the MEK/ERK signaling pathway. frontiersin.org
Other Signaling Pathways: Sodium butyrate can also influence other signaling pathways, such as the JAK/STAT pathway. It has been reported to block IFN-gamma-stimulated JAK2/STAT1 signaling. mdpi.com Furthermore, it can induce apoptosis in human gastric cancer cells through a mechanism involving the death-associated protein kinase (DAPK). nih.gov
Immunomodulatory Effects in Isolated Cell Systems
Sodium butyrate exhibits significant immunomodulatory properties, generally promoting an anti-inflammatory phenotype. rug.nl It can influence the function of various immune cells, including T cells, monocytes, and macrophages.
In human peripheral blood mononuclear cells (PBMCs), sodium butyrate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IFN-γ when stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net It can also induce a shift from a pro-inflammatory Th1 response to a more anti-inflammatory profile. rug.nl In T lymphocytes, butyrate can promote the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance. frontiersin.orgnih.gov Studies on porcine alveolar macrophages have shown that butyric acid and sodium butyrate can reduce the secretion of TNF-α under LPS-challenge conditions. mdpi.com
| Cell Type | Stimulus | Sodium Butyrate Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Human PBMCs | LPS | 1 mM | Reduced TNF-α and IFN-γ production | nih.govresearchgate.net |
| Human Monocyte-Derived DCs | LPS, TNF-α | Not specified | Induced an immunosuppressive effect | nih.gov |
| Porcine Alveolar Macrophages | LPS | 1, 2, 4, 8 mM | Reduced TNF-α secretion | mdpi.com |
| Murine CD4+ T cells | - | 0.1-0.25 mM | Enhanced differentiation of regulatory T cells | frontiersin.org |
Impact on Organotypic Culture Models
Organotypic culture models, such as 3D spheroids and organoids, provide a more physiologically relevant environment to study cellular responses compared to traditional 2D cell cultures. jst.go.jp Sodium butyrate has been investigated in these models, particularly in the context of cancer research.
In colorectal cancer spheroids derived from the HT-29 cell line, sodium butyrate treatment was found to suppress cancer stem cell markers and induce differentiation. jst.go.jp It also reactivated the cell cycle, leading to G1 arrest and subsequent apoptosis. jst.go.jp In organoids derived from small intestinal crypts, short-chain fatty acids including butyrate were shown to induce the expression of Paneth cell α-defensins, which are important for gut immunity. frontiersin.org These studies in organotypic models corroborate the findings from 2D cell cultures and provide further evidence for the anti-cancer and barrier-enhancing effects of sodium butyrate in a more complex, tissue-like context.
Preclinical Assessment in Non Human Biological Systems for 2 Thiobutyrylamino Acetamide
Development and Application of Relevant Animal Models
There is no specific information available in the provided search results regarding the development and application of animal models for the study of 2-Thiobutyrylamino-acetamide.
Mechanistic Studies in Non-Human Species
No mechanistic studies for this compound in non-human species were found in the provided search results. Such studies are crucial for elucidating the pathways through which a compound exerts its effects.
Use of Surrogate Models for Biological Effect Evaluation
Information on the use of surrogate models to evaluate the biological effects of this compound is not available in the search results. Surrogate models can be a valuable tool in preclinical research to predict clinical outcomes. arxiv.org
Considerations for Animal Model Selection in Translational Research
While there is no specific information on animal model selection for this compound, general principles in translational research emphasize the importance of choosing models that accurately reflect the pathophysiology of the human disease being targeted. frontiersin.org The selection process should be based on scientific rationale rather than tradition to enhance the predictive value of preclinical studies for clinical outcomes. altex.orgnih.gov Factors such as the model's availability, the research team's expertise, and the similarity of disease pathology to humans are often considered. altex.orgnih.gov The ultimate goal is to improve the translatability of efficacy data from animals to humans. mdpi.com
Advanced Analytical Methodologies for 2 Thiobutyrylamino Acetamide Research
Chromatographic Techniques for Compound Quantification in Biological Matrices
The accurate quantification of 2-Thiobutyrylamino-acetamide in complex biological matrices like plasma, urine, and tissue homogenates is critical for understanding its pharmacokinetic profile. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) are the methods of choice. nih.govmdpi.com
A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. nih.govrsc.org For this compound, a C18 column is commonly employed, providing a nonpolar stationary phase that retains the compound, allowing for its separation from more polar endogenous components of the biological sample. mdpi.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.commdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation and sharp peak shapes. mdpi.com
Sample preparation is a crucial step to remove interfering substances, such as proteins and phospholipids, from the biological matrix. nih.gov Common techniques include protein precipitation with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) for cleaner samples and improved assay sensitivity. nih.govnih.gov
| Parameter | Typical Condition |
|---|---|
| Analytical Technique | Reversed-Phase HPLC-UV or LC-MS/MS |
| Stationary Phase (Column) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) mdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water mdpi.com |
| Mobile Phase B | Acetonitrile or Methanol mdpi.com |
| Elution Mode | Gradient mdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min mdpi.com |
| Detection (UV) | ~200-230 nm rsc.org |
| Detection (MS/MS) | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Protein Precipitation, LLE, or SPE nih.gov |
Spectroscopic Methods for Structural Characterization in Complex Samples
Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound, especially when isolated from or identified within complex biological samples. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. researchgate.netresearchgate.net
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. actachemscand.org For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov For instance, the N-H stretching of the amide group, the C=O stretching of the amide, and the C=S stretching of the thioamide are all expected to produce distinct peaks. actachemscand.orgchemicalbook.com
NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The protons of the butyryl chain (CH₃, CH₂, CH₂) would appear as multiplets in the aliphatic region, while the CH₂ protons of the acetamide (B32628) moiety and the N-H proton would have their own characteristic chemical shifts and splitting patterns, which are influenced by adjacent protons. nih.gov
¹³C NMR: The carbon NMR spectrum would display separate signals for each carbon atom, including the carbonyl carbon of the amide, the thiocarbonyl carbon (C=S), and the various aliphatic carbons in the butyryl and acetamide groups. mdpi.com
These spectroscopic data, when combined, provide a detailed molecular fingerprint that can be used to confirm the structure of this compound.
| Spectroscopic Technique | Expected Observation for this compound |
|---|---|
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C=S stretch (~1200-1400 cm⁻¹) actachemscand.orgnih.gov |
| ¹H NMR Spectroscopy | Signals for butyryl protons (triplet, sextet, triplet), acetamide methylene (B1212753) protons (singlet or doublet), and amide N-H proton (singlet or triplet) nih.gov |
| ¹³C NMR Spectroscopy | Distinct resonances for thiocarbonyl (C=S), carbonyl (C=O), and aliphatic carbons mdpi.com |
Mass Spectrometry-Based Approaches for Metabolite Identification
Understanding the metabolic fate of this compound is essential for a complete pharmacological evaluation. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and structurally elucidating metabolites in biological samples. nih.govijpras.com
The process typically involves administering the parent compound to an in vivo system (e.g., rats) and collecting biological samples such as plasma, urine, and feces over time. nih.gov These samples are then analyzed by LC-HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers. nih.gov These instruments provide high mass accuracy, which allows for the determination of the elemental composition of potential metabolites. nih.gov
Common metabolic transformations (biotransformations) for a compound like this compound could include:
Phase I Reactions: Oxidation (e.g., S-oxidation of the thioamide), hydrolysis of the amide bond, or hydroxylation of the alkyl chain. ijpras.com
Phase II Reactions: Conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. ijpras.com
Tandem mass spectrometry (MS/MS) is then used to fragment the detected metabolite ions. By comparing the fragmentation patterns of the metabolites to that of the parent drug, the site of metabolic modification can be deduced, leading to structural elucidation. ijpras.comsouthampton.ac.uk
| Potential Metabolic Reaction | Mass Change from Parent Compound | Description |
|---|---|---|
| S-Oxidation | +16 Da | Addition of an oxygen atom to the sulfur atom. |
| Hydroxylation | +16 Da | Addition of a hydroxyl (-OH) group to the alkyl chain. |
| Amide Hydrolysis | Variable | Cleavage of the amide bond, resulting in two smaller molecules. |
| Glucuronidation | +176 Da | Conjugation with a glucuronic acid moiety. |
| Sulfation | +80 Da | Conjugation with a sulfate group. |
Radiotracer Synthesis and Application for Pharmacokinetic Studies
Radiotracer studies are the gold standard for defining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. researchgate.net This involves synthesizing this compound with a radioactive isotope incorporated into its structure.
The choice of isotope depends on the study's purpose. For quantitative ADME studies, beta-emitters like Carbon-14 (¹⁴C) or Tritium (³H) are typically used due to their long half-lives. The synthesis would aim to place the radiolabel in a metabolically stable position within the molecule to ensure the tracer accurately reflects the fate of the entire molecule and its metabolites.
For in vivo imaging studies, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), positron-emitting (e.g., Fluorine-18, ¹⁸F) or gamma-emitting (e.g., Technetium-99m, ⁹⁹mTc; Indium-111, ¹¹¹In) radionuclides are used. mdpi.commdpi.com This may require modifying the parent molecule to attach a chelator that can bind the metallic radioisotope. mdpi.comnih.gov
Once the radiolabeled this compound is synthesized and purified, it is administered to laboratory animals. The distribution of radioactivity is then tracked over time in various tissues, organs, blood, and excreta (urine and feces). This allows for a detailed quantitative understanding of how the compound and its metabolites move through and are eliminated from the body. nih.gov
| Radioisotope | Typical Application | Detection Method |
|---|---|---|
| Carbon-14 (¹⁴C) | Quantitative ADME, mass balance studies | Liquid Scintillation Counting, Accelerator Mass Spectrometry |
| Tritium (³H) | Quantitative ADME, autoradiography | Liquid Scintillation Counting |
| Fluorine-18 (¹⁸F) | In vivo imaging (PET) | PET Scanner |
| Technetium-99m (⁹⁹mTc) | In vivo imaging (SPECT) | SPECT Scanner |
| Indium-111 (¹¹¹In) | In vivo imaging (SPECT) mdpi.com | SPECT Scanner |
Bioanalytical Assay Development and Validation for Research Use
For research purposes, it is imperative to use a fully developed and validated bioanalytical assay to ensure that the data generated are reliable and reproducible. nih.gov The development and validation process follows stringent guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov
The first step is method development, where an analytical technique, typically LC-MS/MS for its high sensitivity and specificity in biological matrices, is chosen and optimized. nih.gov This includes selecting the appropriate chromatographic conditions, mass spectrometric parameters, and an internal standard to ensure accurate quantification.
Once the method is developed, it undergoes a rigorous validation process to assess its performance characteristics. nih.govresearchgate.net Key validation parameters include:
Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: The demonstration that the assay response is directly proportional to the concentration of the analyte over a defined range. scielo.org.pe
Accuracy: The closeness of the measured concentration to the true concentration. nih.gov
Precision: The degree of scatter between a series of measurements, assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. scielo.org.pe
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov
| Validation Parameter | Typical Acceptance Criteria for Research Use |
|---|---|
| Linearity (Coefficient of Determination, r²) | ≥ 0.99 nih.gov |
| Accuracy (% Bias) | Within ± 15% of nominal concentration (± 20% at LOQ) scielo.org.pe |
| Precision (% Coefficient of Variation, CV) | ≤ 15% (≤ 20% at LOQ) nih.gov |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte concentration within ± 15% of initial concentration under tested conditions. |
Structure Activity Relationship Sar and Computational Modeling of 2 Thiobutyrylamino Acetamide
Design and Synthesis of Analogs for SAR Derivation
The systematic design and synthesis of analogs are fundamental to establishing a robust structure-activity relationship. For 2-Thiobutyrylamino-acetamide, a strategic approach to analog design would involve modifications at three key positions: the butyryl chain, the thioamide linkage, and the acetamide (B32628) moiety.
Table 1: Proposed Analogs of this compound for SAR Studies
| Analog Series | Modification Site | Rationale for Modification | Example Modifications |
| Series A | Butyryl Chain | To probe the influence of lipophilicity, steric bulk, and electronic effects on activity. | Isopropyl, cyclobutyl, phenyl substitutions. |
| Series B | Thioamide Linkage | To evaluate the importance of the thioamide group for target interaction. | Replacement with an amide or selenoamide. |
| Series C | Acetamide Moiety | To explore the role of the terminal amide in hydrogen bonding and overall polarity. | N-methylation, replacement with larger alkyl groups. |
The synthesis of such analogs often involves multi-step reaction sequences. The core thioamide can be synthesized through the thionation of the corresponding amide using reagents like Lawesson's reagent. Subsequent attachment of the acetamide side chain can be achieved through standard amide coupling reactions. The synthesis of a diverse library of analogs allows for a comprehensive exploration of the chemical space around the parent molecule. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, encoded as molecular descriptors. semanticscholar.orgnih.gov For this compound and its analogs, a 2D-QSAR study could elucidate the key molecular features driving their activity.
A typical QSAR workflow involves:
Data Set Preparation: A series of synthesized analogs with their corresponding measured biological activities (e.g., IC50 values).
Descriptor Calculation: Calculation of a wide range of molecular descriptors, including electronic (e.g., partial charges), steric (e.g., molar refractivity), and lipophilic (e.g., logP) properties.
Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that relates the descriptors to the biological activity. nih.gov
Model Validation: Rigorous validation of the model's predictive power using internal and external validation techniques.
For instance, a hypothetical QSAR model for a series of this compound analogs might reveal that increased lipophilicity of the butyryl chain and the presence of a hydrogen bond donor on the acetamide group are positively correlated with activity. Such models provide predictive tools for designing new, potentially more active compounds. semanticscholar.orgnih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov For this compound, MD simulations can reveal the preferred three-dimensional arrangements of the molecule, which are crucial for its interaction with a target protein.
The thioamide bond, like the amide bond, is generally planar with a significant barrier to rotation. acs.org However, the longer C-S bond and the larger size of the sulfur atom compared to oxygen can lead to different conformational preferences in thiopeptides compared to their peptide counterparts. acs.org MD simulations can map the potential energy surface of this compound, identifying low-energy conformers that are likely to be biologically relevant. This information is critical for understanding how the molecule might fit into a binding pocket.
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If the biological target of this compound is known, its structure can be used as a starting point for virtual ligand design.
Structure-based virtual screening would involve docking a library of compounds, including designed analogs of this compound, into the active site of the target protein. The docking algorithms predict the binding mode and estimate the binding affinity of each compound. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Ligand-based virtual screening can be employed when the structure of the target is unknown. In this approach, a model is built based on the known active and inactive molecules. This model is then used to screen a database for new compounds with similar properties to the known active ones.
Predictive Modeling of Compound-Target Interactions
Predictive modeling of compound-target interactions aims to forecast the binding affinity and interaction patterns between a small molecule and its protein target. nih.gov This can be achieved through various computational methods, including molecular docking and machine learning approaches.
Molecular docking simulations can predict the specific orientation of this compound within the binding site of a target protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. For example, the thioamide sulfur can act as a hydrogen bond acceptor, a property that differs from the carbonyl oxygen of an amide. acs.org
Machine learning models, trained on large datasets of known drug-target interactions, can also be used to predict the likelihood of an interaction between this compound and a given protein. researchgate.netplos.org These models can learn complex patterns from the chemical structures of drugs and the sequences of proteins to make accurate predictions. nih.gov
Table 2: Key Computational Parameters for this compound
| Parameter | Description | Significance |
| Dipole Moment | A measure of the molecule's overall polarity. | Influences solubility and interactions with polar environments. Thioamides generally have larger dipole moments than their amide counterparts. frontiersin.orgnih.gov |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Relates to the chemical reactivity and electronic excitation properties of the molecule. Thioamides typically have a smaller HOMO-LUMO gap than amides. researchgate.net |
| Rotational Barriers | The energy required to rotate around specific bonds. | Determines the conformational flexibility of the molecule. The barrier to rotation around the C-N bond in thioamides is substantial. acs.org |
| Partial Atomic Charges | The distribution of electron density across the molecule. | Crucial for understanding electrostatic interactions with a target protein. |
No Information Available on "this compound"
Following a comprehensive search of publicly available scientific databases and literature, no specific information was found for the chemical compound "this compound." This suggests that the compound may be novel, not yet synthesized, or described under a different chemical name. The lack of data prevents the creation of a scientifically accurate article based on the provided outline.
The following sections, as requested in the user's outline, cannot be addressed due to the absence of research on "this compound":
Translational Perspectives and Future Research Directions for 2 Thiobutyrylamino Acetamide
Methodological Advancements for Accelerating Research on 2-Thiobutyrylamino-acetamide
While general information on thioamides and acetamides exists, the strict requirement to focus solely on "this compound" means that an article on a broader class of compounds would not meet the specified constraints. Without any research findings, synthesis methods, or analytical data for the requested molecule, it is not possible to generate the detailed, informative, and scientifically accurate content as instructed.
Q & A
Basic: What are the standard synthetic routes for 2-thiobutyrylamino-acetamide, and how can researchers verify intermediate purity?
The synthesis typically involves sequential thiolation and amidation steps. Key intermediates include thioester precursors and activated acetamide derivatives. Reaction conditions (e.g., pH 7–9, 60–80°C) must be tightly controlled to avoid side reactions like hydrolysis. Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended to monitor reaction progress . Post-synthesis, purify intermediates via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution). Validate purity using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials or byproducts .
Basic: Which analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., thiobutyryl and acetamide moieties) .
- Thermal Stability : Differential scanning calorimetry (DSC) under nitrogen atmosphere (heating rate 10°C/min) to identify decomposition points .
- Solubility : Use shake-flask method with buffered solutions (pH 1–12) and logP calculations via HPLC retention times .
Advanced: How can researchers optimize reaction conditions to improve yield and enantiomeric purity in asymmetric synthesis?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to balance reaction rate and stereoselectivity. Include additives like chiral auxiliaries (e.g., L-proline derivatives) .
- Catalyst Selection : Compare metal catalysts (Pd/C, CuI) versus organocatalysts for thiol-amide coupling. Use design of experiments (DoE) to evaluate temperature, catalyst loading, and solvent interactions .
- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track key functional groups (e.g., S-H stretching at 2550 cm⁻¹) and adjust conditions dynamically .
Advanced: What strategies address discrepancies in biological activity data across studies?
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) with internal controls (e.g., IC50 values for reference compounds). Replicate experiments across independent labs to rule out protocol variability .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products or metabolites that may confound activity measurements. Compare stability in PBS versus serum-containing media .
- Data Normalization : Apply statistical methods (e.g., ANOVA with Tukey’s post-hoc test) to account for batch effects or plate-to-plate variability .
Advanced: How can computational methods enhance mechanistic studies of this compound’s reactivity?
- Docking Studies : Use AutoDock Vina with protein targets (e.g., cysteine proteases) to predict binding modes. Validate with mutagenesis data .
- DFT Calculations : Analyze transition states for thiol exchange reactions (B3LYP/6-31G* level) to identify rate-limiting steps .
- MD Simulations : Simulate solvation effects in explicit water models (TIP3P) to correlate conformational flexibility with bioactivity .
Basic: What are the critical steps in designing an initial SAR (Structure-Activity Relationship) study for this compound?
- Scaffold Modification : Synthesize analogs with variations in the thiobutyryl chain (e.g., alkyl vs. aryl substitutions) and acetamide N-substituents .
- Bioactivity Profiling : Test against a panel of targets (enzymes, ion channels) using fluorescence-based assays. Include positive/negative controls to validate assay sensitivity .
- Data Triangulation : Cross-reference experimental IC50 values with computational predictions (e.g., QSAR models) to prioritize lead compounds .
Advanced: How can researchers ensure reproducibility in multi-step synthesis across laboratories?
- Protocol Granularity : Document exact equivalents, stirring rates, and cooling/heating ramp times. Provide raw NMR/FTIR spectra for intermediates .
- Reagent Sourcing : Specify lot numbers for critical reagents (e.g., thioacetic acid) to account for vendor-specific impurities .
- Inter-Lab Calibration : Share reference samples between labs for cross-validation via round-robin testing .
Advanced: What are the best practices for documenting and sharing spectral data to support peer validation?
- Data Deposition : Upload raw NMR (FID files), HRMS, and XRD data to public repositories (e.g., Zenodo, ChemRxiv) with DOI linking .
- Metadata Annotation : Include instrument parameters (e.g., NMR spectrometer frequency, LC gradient profile) and environmental conditions (humidity, temperature) .
- Standardized Formats : Use JCAMP-DX for spectral data and CIF files for crystallographic data to ensure interoperability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
